2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure is often confirmed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Mechanism of Action
Target of Action
The compound, also known as 2-chloro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of M. tuberculosis, leading to the bacterium’s death
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes the death of the bacterium, exhibiting its anti-tubercular activity .
Advantages and Limitations for Lab Experiments
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate in the lab. It also has potential applications in a variety of fields, including medicinal chemistry, biochemistry, and microbiology. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide. One area of research could focus on its potential applications in the treatment of cancer, particularly in combination with other anticancer agents. Another area of research could focus on its mechanism of action and how it affects gene expression and cell proliferation. Further research could also explore its potential applications in other areas, such as inflammation and infection. Overall, this compound has potential as a valuable tool for scientific research, and further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves several steps, starting from the reaction of 2-aminobenzo[d]thiazole with methylthioacetic acid to form 6-(methylthio)benzo[d]thiazol-2-yl)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide to form this compound. The final product is obtained after purification and isolation steps.
Scientific Research Applications
2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and play a role in cancer development.
Safety and Hazards
As with any chemical compound, safety and hazards need to be considered when handling benzothiazole derivatives. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured .
Properties
IUPAC Name |
2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRSIAVDOIYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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